molecular formula C26H21N5O B11583414 (2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide

(2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B11583414
M. Wt: 419.5 g/mol
InChI Key: FFCVBCKSTPOFRC-FYWRMAATSA-N
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Description

The compound (2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide is a complex organic molecule featuring a triazolophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolophthalazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a suitable dicarbonyl compound can yield the triazolophthalazine ring.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the double bonds or the triazolophthalazine ring, potentially yielding saturated or partially saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry.

Biology

Biologically, the compound’s triazolophthalazine core is of interest due to its potential interactions with biological macromolecules. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for specific enzymes or pathways involved in disease processes, such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for (2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it could bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide: can be compared to other triazolophthalazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazolophthalazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H21N5O

Molecular Weight

419.5 g/mol

IUPAC Name

(E)-N-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C26H21N5O/c1-17-12-14-20(16-23(17)27-24(32)15-13-19-8-4-3-5-9-19)25-28-29-26-22-11-7-6-10-21(22)18(2)30-31(25)26/h3-16H,1-2H3,(H,27,32)/b15-13+

InChI Key

FFCVBCKSTPOFRC-FYWRMAATSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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